(Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride

Description

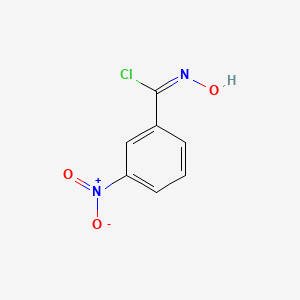

(Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride: is an organic compound characterized by the presence of a nitro group, a hydroxylamine group, and a carboximidoyl chloride group attached to a benzene ring

Properties

IUPAC Name |

(1E)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGTJSJWCRWAZ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-94-6 | |

| Record name | 33512-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride typically involves the nitration of benzene derivatives followed by the introduction of the hydroxylamine and carboximidoyl chloride groups. One common method includes the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

Hydroxylation: Aniline is converted to N-hydroxyaniline using hydroxylamine hydrochloride in the presence of a base.

Carboximidoylation: N-hydroxyaniline is reacted with phosgene to introduce the carboximidoyl chloride group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The carboximidoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Amines, alcohols, thiols.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carboximidoyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a catalyst or a catalyst precursor in various organic reactions.

Biology:

Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its reactive functional groups.

Medicine:

Drug Development: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

Industry:

Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride exerts its effects involves its reactive functional groups. The nitro group can participate in redox reactions, the hydroxylamine group can form hydrogen bonds, and the carboximidoyl chloride group can undergo nucleophilic substitution. These interactions can target specific molecular pathways and enzymes, leading to various biological and chemical effects.

Comparison with Similar Compounds

- (1E)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride

- (1E)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride

- (1E)-N-hydroxy-3-nitrobenzamide

Uniqueness:

- Functional Group Positioning: The position of the nitro group on the benzene ring can significantly affect the reactivity and properties of the compound.

- Reactivity: The presence of the carboximidoyl chloride group makes (Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride particularly reactive in nucleophilic substitution reactions compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-N-hydroxy-3-nitrobenzene-1-carbonimidoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 219.69 g/mol

- CAS Number : [Not available in the provided search results]

The compound features a hydroxyl group, a nitro group, and a carbonimidoyl chloride moiety, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities or disruption of cellular functions.

Key Mechanisms:

- Covalent Bond Formation : The hydroxy and carbonimidoyl chloride groups can react with thiol groups in proteins, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells through redox reactions, leading to cellular damage or apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest the compound has potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : There is ongoing research into its efficacy as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition at certain concentrations. |

| Study 2 | Explored the anticancer effects on HeLa cells, reporting a dose-dependent increase in apoptosis markers after treatment with the compound. |

| Study 3 | Evaluated enzyme inhibition, demonstrating that this compound effectively inhibited the activity of acetylcholinesterase in vitro. |

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological potential.

| Compound | Structure | Biological Activity |

|---|---|---|

| Anthranilic acid | Contains amino and carboxylic groups | Known for anti-inflammatory properties |

| 4-Nitrophenol | Nitro group attached to phenol | Exhibits toxicity but limited therapeutic use |

| N-Hydroxyurea | Hydroxylamino group | Used in cancer therapy but with different mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.